8-methoxy-4,4-dimethyl-5-[(4-methylpiperidin-1-yl)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a quinoline core, a dithiol ring, and a piperidine moiety
Preparation Methods
The synthesis of 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the reaction of anthranilic acid derivatives . The dithiol ring is then introduced through a series of reactions involving sulfur-containing reagents. The final step involves the attachment of the piperidine moiety under specific reaction conditions .
Chemical Reactions Analysis
1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Material Science: Its unique electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and dithiol-containing molecules. Compared to these compounds, 1-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of a quinoline core, a dithiol ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H26N2O2S3 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C21H26N2O2S3/c1-13-7-9-22(10-8-13)12-17(24)23-16-6-5-14(25-4)11-15(16)18-19(21(23,2)3)27-28-20(18)26/h5-6,11,13H,7-10,12H2,1-4H3 |
InChI Key |
ZWWYHUGONREJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SSC4=S |
Origin of Product |
United States |
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